2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole

Catalog No.
S533889
CAS No.
875787-07-8
M.F
C21H12ClF5N2
M. Wt
422.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(...

CAS Number

875787-07-8

Product Name

2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)indazole

Molecular Formula

C21H12ClF5N2

Molecular Weight

422.8 g/mol

InChI

InChI=1S/C21H12ClF5N2/c22-18-10-15(24)9-6-13(18)11-29-20(12-4-7-14(23)8-5-12)16-2-1-3-17(19(16)28-29)21(25,26)27/h1-10H,11H2

InChI Key

KYWWJENKIMRJBI-UHFFFAOYSA-N

SMILES

C1=CC2=C(N(N=C2C(=C1)C(F)(F)F)CC3=C(C=C(C=C3)F)Cl)C4=CC=C(C=C4)F

Solubility

Soluble in DMSO, not in water

Synonyms

2-(2-chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole, LXR 623, LXR-623, LXR623, WAY 252623, WAY-252623, WAY252623

Canonical SMILES

C1=CC2=C(N(N=C2C(=C1)C(F)(F)F)CC3=C(C=C(C=C3)F)Cl)C4=CC=C(C=C4)F

Description

The exact mass of the compound 2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole is 422.06092 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Indazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Liver X Receptor (LXR) Agonist: LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis. LXR-623 acts as an agonist for LXRs, meaning it binds to and activates the receptor. This activation leads to increased expression of genes involved in cholesterol efflux (removal) from peripheral tissues and reverse cholesterol transport back to the liver for excretion [].

Here are some specific areas of scientific research on LXR-623:

  • Atherosclerosis

    Atherosclerosis is a condition characterized by the buildup of plaque in arteries. Studies suggest that LXR-623 may help reduce atherosclerosis by promoting cholesterol efflux from macrophages, which are immune cells that contribute to plaque formation [].

  • Non-alcoholic Fatty Liver Disease (NAFLD)

    NAFLD is a liver condition characterized by excess fat accumulation. Research suggests that LXR-623 may improve liver function in NAFLD by promoting cholesterol and triglyceride clearance from the liver [].

  • Inflammation

    LXR activation has been shown to have anti-inflammatory effects. Studies are investigating the potential of LXR-623 to treat inflammatory diseases such as psoriasis and inflammatory bowel disease [].

2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole, also known as LXR-623 or WAY-252623, is a synthetic small molecule []. It belongs to the class of indazole derivatives and has been investigated for its potential role in regulating cholesterol metabolism [].


Molecular Structure Analysis

The key features of the molecule include:

  • Indazole core: The core structure is a 2H-indazole ring system, a five-membered nitrogen-containing aromatic ring fused to a six-membered benzene ring [].
  • Substituents: The indazole core has four key substituents:
    • A 2-chloro-4-fluorobenzyl group at the second position of the indazole ring.
    • A 4-fluorophenyl group at the third position.
    • A trifluoromethyl group at the seventh position.
    • A hydrogen atom at the N1 position of the indazole ring (not explicitly mentioned in the name but assumed based on standard indazole structure).

The presence of these electron-withdrawing groups (fluorine and trifluoromethyl) might influence the overall electronic properties of the molecule [].


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of 2-(2-chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole is scarce.

  • Solid state: Due to the presence of aromatic rings and the bulky trifluoromethyl group, the compound is likely a solid at room temperature.
  • Solubility: The presence of both hydrophobic (aromatic rings) and hydrophilic (fluorine) groups suggests moderate solubility in organic solvents with some aqueous solubility.
  • Melting point and boiling point: Data on these specific properties is unavailable.

2-(2-chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole (LXR-623) was investigated as a potential agonist for the Liver X Receptor (LXR) []. LXRs are transcription factors involved in regulating cholesterol metabolism. LXR activation can promote cholesterol efflux from cells, potentially reducing blood cholesterol levels.

Studies suggest that LXR-623 binds to the LXR and activates its transcriptional activity, although the detailed mechanism of action requires further investigation [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.5

Hydrogen Bond Acceptor Count

6

Exact Mass

422.0609169 g/mol

Monoisotopic Mass

422.0609169 g/mol

Heavy Atom Count

29

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4W82FEU838

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Lx-623

Dates

Modify: 2023-08-15
1: Giannarelli C, Cimmino G, Connolly TM, Ibanez B, Ruiz JM, Alique M, Zafar MU, Fuster V, Feuerstein G, Badimon JJ. Synergistic effect of liver X receptor activation and simvastatin on plaque regression and stabilization: an magnetic resonance imaging study in a model of advanced atherosclerosis. Eur Heart J. 2012 Jan;33(2):264-73. doi: 10.1093/eurheartj/ehr136. Epub 2011 May 23. PubMed PMID: 21606082.
2: Ratni H, Wright MB. Recent progress in liver X receptor-selective modulators. Curr Opin Drug Discov Devel. 2010 Jul;13(4):403-13. Review. PubMed PMID: 20597026.
3: Quinet EM, Basso MD, Halpern AR, Yates DW, Steffan RJ, Clerin V, Resmini C, Keith JC, Berrodin TJ, Feingold I, Zhong W, Hartman HB, Evans MJ, Gardell SJ, DiBlasio-Smith E, Mounts WM, LaVallie ER, Wrobel J, Nambi P, Vlasuk GP. LXR ligand lowers LDL cholesterol in primates, is lipid neutral in hamster, and reduces atherosclerosis in mouse. J Lipid Res. 2009 Dec;50(12):2358-70. doi: 10.1194/jlr.M900037-JLR200. Epub 2009 Mar 24. PubMed PMID: 19318684; PubMed Central PMCID: PMC2781308.

Explore Compound Types